(2-((2-Methoxyethyl)(methyl)amino)pyridin-4-yl)boronic acid
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Overview
Description
(2-((2-Methoxyethyl)(methyl)amino)pyridin-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a (2-methoxyethyl)(methyl)amino group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2-Methoxyethyl)(methyl)amino)pyridin-4-yl)boronic acid typically involves the introduction of the boronic acid group to the pyridine ring. One common method is the borylation of a pyridine derivative using a boron reagent. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic acid group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(2-((2-Methoxyethyl)(methyl)amino)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, and various substituted pyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(2-((2-Methoxyethyl)(methyl)amino)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It serves as a building block in the development of drugs for treating various diseases, such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of (2-((2-Methoxyethyl)(methyl)amino)pyridin-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and sensors. The compound can also participate in cross-coupling reactions, where it acts as a nucleophile, transferring its organic group to a palladium catalyst, which then forms a new carbon-carbon bond with an electrophilic partner .
Comparison with Similar Compounds
Similar Compounds
4-Pyridinylboronic acid: Similar structure but lacks the (2-methoxyethyl)(methyl)amino group.
Phenylboronic acid: Contains a phenyl group instead of a pyridine ring.
Pinacol boronic ester: A boronic ester derivative with different substituents.
Uniqueness
The uniqueness of (2-((2-Methoxyethyl)(methyl)amino)pyridin-4-yl)boronic acid lies in its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the (2-methoxyethyl)(methyl)amino group enhances its solubility and allows for unique interactions with biological targets, making it a versatile compound in both synthetic and medicinal chemistry .
Properties
Molecular Formula |
C9H15BN2O3 |
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Molecular Weight |
210.04 g/mol |
IUPAC Name |
[2-[2-methoxyethyl(methyl)amino]pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C9H15BN2O3/c1-12(5-6-15-2)9-7-8(10(13)14)3-4-11-9/h3-4,7,13-14H,5-6H2,1-2H3 |
InChI Key |
MXMRICMYZQFTRB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)N(C)CCOC)(O)O |
Origin of Product |
United States |
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